![molecular formula C21H21BrN2O2 B12848336 tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate CAS No. 1359657-04-7](/img/no-structure.png)
tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate: is a chemical compound with the molecular formula C21H21BrN2O2 and a molecular weight of 413.30764 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 6th position and a benzylcarbamate group at the 4th position . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate typically involves the reaction of 6-bromoquinoline with tert-butyl benzylcarbamate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- tert-Butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate
- tert-Butyl (4-bromoquinolin-6-yl)carbamate
Comparison: tert-Butyl 4-(6-bromoquinolin-4-yl)benzylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of a benzylcarbamate group .
Eigenschaften
1359657-04-7 | |
Molekularformel |
C21H21BrN2O2 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(6-bromoquinolin-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)26-20(25)24-13-14-4-6-15(7-5-14)17-10-11-23-19-9-8-16(22)12-18(17)19/h4-12H,13H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
NPSBILGHFIOQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.